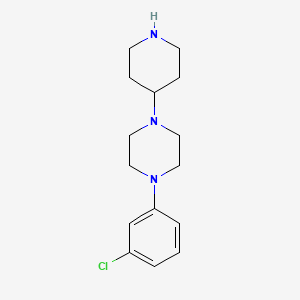

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Description

Contextualization of Substituted Piperazine (B1678402) and Piperidine (B6355638) Scaffolds in Chemical Biology

The piperazine and piperidine rings are fundamental heterocyclic structures that are considered "privileged scaffolds" in drug discovery. tandfonline.com This designation stems from their frequent appearance in the molecular architecture of a vast number of biologically active compounds and approved drugs. ajchem-a.comtandfonline.com

The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is a particularly versatile building block. tandfonline.com Its presence in a molecule can influence properties such as basicity, polarity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. The two nitrogen atoms provide sites for substitution, allowing for the creation of large and diverse chemical libraries to explore structure-activity relationships (SAR). tandfonline.com Piperazine-containing compounds have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anticancer, and antihistaminic effects. tandfonline.comglobalresearchonline.netresearchgate.net

Similarly, the piperidine scaffold, a saturated six-membered heterocycle with one nitrogen atom, is a cornerstone in medicinal chemistry. ajchem-a.com This motif is prevalent in natural products, particularly alkaloids, and synthetic pharmaceuticals. ajchem-a.com The piperidine ring can adopt a stable chair conformation, which allows for precise spatial orientation of substituents, influencing binding affinity and selectivity for biological targets. nih.gov The incorporation of a piperidine moiety has been crucial in the development of drugs with various therapeutic applications, including analgesics, antipsychotics, and antihistamines. ajchem-a.comnih.gov The combination of both piperazine and piperidine rings within a single molecule, as seen in 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine, offers a complex and compelling scaffold for exploring dual or poly-pharmacological activities. nih.gov

Rationale for Investigating this compound in Academic Research

The academic interest in this compound is driven by the established pharmacological profiles of its constituent parts. The core structure can be deconstructed into two key components: the 1-(3-chlorophenyl)piperazine (B195711) (mCPP) moiety and the piperidin-4-yl group.

The 1-(3-chlorophenyl)piperazine fragment is a well-known pharmacophore and is itself a metabolite of several successful antidepressant drugs, such as Trazodone. nih.gov mCPP is recognized primarily for its interaction with serotonin (B10506) (5-HT) receptors, acting as a non-selective serotonin receptor agonist. nih.gov This interaction with the serotonergic system is a critical mechanism for many psychoactive drugs. Therefore, molecules containing this fragment are often investigated for potential applications in treating central nervous system (CNS) disorders, including depression and anxiety. nih.govnih.gov The chlorine atom on the phenyl ring at the meta-position is a common feature in many CNS drugs, as it can enhance membrane permeability and modulate binding affinity. vulcanchem.com

The linkage of this established serotonergic pharmacophore to a piperidine ring is a rational design strategy. As previously mentioned, the piperidine moiety is a key element for activity at various receptors. nih.gov In many dual-acting ligands, the piperidine part of the molecule has been identified as an influential structural element for affinity at sigma (σ) receptors while maintaining affinity for other targets like histamine (B1213489) H3 receptors. nih.gov

Therefore, the rationale for investigating this compound is based on the hypothesis that combining a known serotonergic agent (the chlorophenylpiperazine (B10847632) part) with a versatile scaffold known to interact with other CNS receptors (the piperidine part) could result in a novel compound with a unique poly-pharmacological profile. Such a compound might offer a new mechanism of action or an improved therapeutic profile for complex neurological or psychiatric conditions.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3/c16-13-2-1-3-15(12-13)19-10-8-18(9-11-19)14-4-6-17-7-5-14/h1-3,12,14,17H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHQGRLDFUYUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine

Retrosynthetic Analysis and Key Precursors for 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine Synthesis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the analysis primarily involves the disconnection of the carbon-nitrogen bonds forming the piperazine (B1678402) core.

Two primary disconnection strategies can be envisioned for the target molecule:

Disconnection at the N1-Aryl Bond and N4-Piperidinyl Bond: This approach breaks the molecule into three key fragments: the 3-chlorophenyl synthon, the piperazine synthon, and the piperidin-4-yl synthon. This is often less practical due to the challenges of selectively functionalizing the piperazine ring at two different nitrogen atoms in a controlled manner.

Disconnection at the Piperazine N4-Piperidinyl C4 Bond: This is a more logical and commonly employed strategy. The disconnection of the bond between the piperazine nitrogen and the piperidine (B6355638) ring yields two key precursors: 1-(3-chlorophenyl)piperazine (B195711) and a suitable 4-substituted piperidine derivative (e.g., piperidin-4-one or 4-halopiperidine).

Further retrosynthetic analysis of the key precursor, 1-(3-chlorophenyl)piperazine, leads to simpler starting materials. Disconnecting the N-aryl bond points to 3-chloroaniline and a piperazine synthon. A practical synthetic equivalent for the piperazine synthon is bis(2-chloroethyl)amine (B1207034) , which itself can be derived from diethanolamine . google.comgoogle.com This multi-level deconstruction provides a clear and efficient pathway for the forward synthesis using readily available starting materials.

Key Precursors Identified Through Retrosynthetic Analysis:

3-Chloroaniline

Diethanolamine

Piperidin-4-one (or its derivatives, such as N-Boc-piperidin-4-one)

Optimized Synthetic Routes and Reaction Conditions for this compound

Based on the retrosynthetic analysis, a common and optimized synthetic route involves a multi-step process. The initial steps focus on constructing the 1-(3-chlorophenyl)piperazine core, which is then coupled with the piperidine moiety.

Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride Diethanolamine is treated with a chlorinating agent, typically thionyl chloride (SOCl₂), to convert the hydroxyl groups into chlorides, yielding bis(2-chloroethyl)amine, usually as its hydrochloride salt. google.comgoogle.com

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine The intermediate from Step 1, bis(2-chloroethyl)amine hydrochloride, undergoes a cyclization reaction with 3-chloroaniline. This reaction is typically performed in a high-boiling point solvent such as xylene under reflux conditions for an extended period to drive the reaction to completion. google.comgoogle.com The resulting product is 1-(3-chlorophenyl)piperazine, which can be isolated as the free base or hydrochloride salt. nih.gov

Step 3: Coupling of 1-(3-Chlorophenyl)piperazine with the Piperidine Moiety The final step involves the formation of the bond between the piperazine and piperidine rings. A highly effective method for this transformation is reductive amination. 1-(3-chlorophenyl)piperazine is reacted with a protected form of piperidin-4-one, such as N-Boc-4-piperidone, in the presence of a reducing agent like sodium triacetoxyborohydride. The subsequent removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid or HCl) yields the final product, this compound.

Below is an interactive data table summarizing a typical synthetic protocol.

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 1 | Diethanolamine → Bis(2-chloroethyl)amine HCl | Thionyl chloride (SOCl₂) | Chloroform | 0°C to reflux | High |

| 2 | Bis(2-chloroethyl)amine HCl + 3-Chloroaniline → 1-(3-Chlorophenyl)piperazine | - | Xylene | Reflux, 24h | ~86% google.com |

| 3a | 1-(3-Chlorophenyl)piperazine + N-Boc-4-piperidone → Boc-protected final compound | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Room Temperature, 12-18h | Good to High |

| 3b | Boc-protected final compound → this compound | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) | Room Temperature, 1-2h | Quantitative |

Strategies for Chemical Modification and Analogue Generation Around the this compound Core

The this compound scaffold offers multiple points for chemical modification to generate analogues with potentially diverse properties. These strategies are crucial in medicinal chemistry for exploring structure-activity relationships (SAR).

Modification of the Phenyl Ring: The electronic and steric properties of the molecule can be modulated by altering the substituents on the phenyl ring. The chlorine atom at the 3-position can be moved to the 2- or 4-position, or it can be replaced with other functional groups such as fluoro, methyl, cyano, or methoxy (B1213986) groups. researchgate.net Introducing multiple substituents on the ring is another common strategy.

N-Alkylation/Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine moiety is a prime handle for derivatization. It can be readily alkylated, acylated, or subjected to reductive amination to introduce a wide variety of functional groups. This modification can significantly alter the compound's polarity, basicity, and ability to interact with biological targets.

Substitution on the Piperidine and Piperazine Rings: Introducing substituents on the carbon skeletons of either the piperidine or piperazine rings can create steric bulk and introduce chiral centers, which can be critical for target engagement and selectivity.

Enantioselective Synthetic Approaches for Chiral Analogues of this compound

While the parent compound is achiral, the generation of chiral analogues is of significant interest for developing stereospecific agents. Chirality can be introduced by substitution on either heterocyclic ring. Enantioselective synthesis aims to produce a single enantiomer, which often exhibits different biological activity from its mirror image.

Key enantioselective strategies include:

Chiral Pool Synthesis: This approach utilizes commercially available chiral starting materials. For instance, a chiral substituted piperidin-4-one could be used in the reductive amination step (Step 3) to yield a specific enantiomer of the final product.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction. For example, an asymmetric reductive amination using a chiral catalyst and a prochiral enamine intermediate could establish a stereocenter on the piperidine ring. Another powerful method involves aza-Michael cyclizations in the presence of chiral phase-transfer catalysts to construct stereodefined piperazine rings. mdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Solvent Selection: The use of chlorinated solvents (chloroform, dichloromethane) and high-boiling aromatic solvents (xylene) is a significant drawback of traditional routes. google.comgoogle.com Green alternatives could include the use of safer solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water for certain steps. mdpi.com

Energy Efficiency: Conventional methods often require prolonged heating under reflux. google.com The use of microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com For example, microwave-assisted N-arylation of piperazines is a well-established green technique.

Atom Economy: The synthetic route should be designed to maximize the incorporation of atoms from the reactants into the final product. Reductive amination, for example, generally has high atom economy.

Process Intensification: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates can reduce waste, solvent usage, and processing time. nih.gov A potential one-pot procedure could involve the formation of 1-(3-chlorophenyl)piperazine and its subsequent reaction with the piperidine precursor in a single vessel.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine Derivatives

Impact of Substitutions on the 3-Chlorophenyl Moiety on Biological Activity Profiles

The 3-chlorophenyl group is a critical component of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine, and modifications to this aromatic ring can significantly influence the compound's biological profile. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature and position of substituents on this phenyl ring are key determinants of potency and selectivity.

In a study on a series of pteridine-7(8H)-one derivatives, which feature a substituted aniline (B41778) moiety analogous to the 3-chlorophenyl ring, the introduction of various functional groups at the 3-position had a discernible impact on enzymatic inhibition. The research indicated that small alkyl groups, such as methyl and ethyl, as well as methoxy (B1213986) and halogen atoms, were well-tolerated at this position and maintained significant enzymatic inhibition activities. Specifically, the introduction of a methyl group resulted in a notable enhancement of activity. acs.orgacs.org Conversely, the introduction of a trifluoromethyl group at the same position led to a substantial decrease in enzymatic activity, suggesting that strongly electron-withdrawing groups or bulkier substituents may be detrimental to binding at the target receptor. acs.orgacs.org

These findings suggest that for this compound derivatives, substitutions on the 3-chlorophenyl ring that modulate its electronic and steric properties are likely to have a profound effect on biological activity. The existing chlorine atom at the 3-position already confers a degree of electron-withdrawing character and lipophilicity, which are often crucial for receptor interaction. Further SAR exploration would likely involve the synthesis and evaluation of analogs with different substituents at various positions on the phenyl ring to probe the electronic and steric requirements of the binding pocket.

| Substitution on Phenyl Ring | Effect on Biological Activity (Inferred from Analogous Series) |

| Methyl | Maintained or enhanced activity |

| Ethyl | Maintained activity |

| Methoxy | Maintained activity |

| Halogens | Maintained activity |

| Difluoromethyl | Maintained activity |

| Trifluoromethyl | Substantial decrease in activity |

Role of Piperidine (B6355638) Ring Modifications in the Structure-Activity Relationships of this compound Analogues

In a study focusing on histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperazine (B1678402) ring with a piperidine ring was identified as a critical structural element for enhancing affinity at the sigma-1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the distinct roles these two saturated heterocycles can play in molecular recognition.

For this compound analogues, modifications to the piperidine ring could involve N-alkylation, N-acylation, or the introduction of substituents on the carbon framework of the ring. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), optimization of the central cycloalkyl ring, which is analogous to the piperidine ring, was crucial for potency. nih.gov This suggests that the size and substitution pattern of the piperidine ring in the target compound could be fine-tuned to optimize interactions with its biological target.

Furthermore, the nitrogen atom of the piperidine ring is a key site for modification. N-substitution with various functional groups can alter the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

| Modification on Piperidine Ring | Potential Impact on Biological Activity |

| N-Alkylation | Modulation of lipophilicity and basicity |

| N-Acylation | Introduction of hydrogen bond acceptors, potential for altered metabolic stability |

| Ring Carbon Substitution | Alteration of steric bulk and conformational preferences |

| Replacement with other cycloalkyl groups | Probing the size and shape requirements of the binding pocket |

Influence of Piperazine Linker Variations on the Potency and Selectivity of this compound Derivatives

The piperazine linker in this compound plays a crucial role in connecting the 3-chlorophenyl moiety with the piperidine ring, and its structural features are critical for maintaining the optimal orientation of these two key pharmacophoric elements. Variations in the piperazine linker can significantly affect the potency and selectivity of the derivatives.

The concept of bioisosteric replacement is also highly relevant to the piperazine linker. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. In drug design, replacing a piperazine ring with a suitable bioisostere can lead to improved metabolic stability, altered pharmacokinetic profiles, or enhanced target affinity. nih.gov For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, bioisosteric replacement of a piperazine ring with aminopiperidines was explored to improve metabolic stability. nih.gov

For this compound derivatives, variations of the piperazine linker could include the introduction of substituents on the piperazine ring itself, or its complete replacement with other cyclic diamines or conformationally restricted linkers. Such modifications would alter the distance and relative orientation between the 3-chlorophenyl and piperidine moieties, which could be critical for optimizing interactions with the biological target.

| Piperazine Linker Variation | Potential Effect on Potency and Selectivity |

| Substitution on the piperazine ring | Can influence conformation and physicochemical properties |

| Replacement with other cyclic diamines (e.g., homopiperazine) | Alters the linker length and flexibility |

| Introduction of conformationally restricted linkers | May lock the molecule in a more active conformation, potentially increasing potency and selectivity |

| Bioisosteric replacement (e.g., with aminopiperidines) | Can improve metabolic stability and other pharmacokinetic properties |

Conformational Analysis and its Implications for the SAR of this compound

The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the 3-chlorophenyl ring, the piperazine linker, and the piperidine moiety dictates how the molecule fits into the binding site of its biological target.

Conformational analysis of related 1-arylpiperazine compounds has shown that the electronic nature of the substituents on the aryl ring can influence the preferred conformation. For instance, electron-withdrawing substituents on the aryl moiety tend to favor a coplanar orientation between the aryl ring and the piperazine ring. This is due to increased conjugation between the nitrogen lone pair of the piperazine and the aromatic π-system. As the chlorine atom in the 3-position of the phenyl ring is electron-withdrawing, it is likely that the 3-chlorophenyl ring and the piperazine ring of the title compound adopt a relatively planar conformation.

Pharmacophore Elucidation Based on this compound and its Active Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. Elucidating the pharmacophore for this compound and its active analogues is crucial for understanding the key molecular interactions with its biological target and for the rational design of new, more potent and selective compounds.

Based on the structure of this compound and SAR data from analogous compounds, a putative pharmacophore model can be proposed. Key features of such a model would likely include:

A hydrophobic/aromatic feature: Represented by the 3-chlorophenyl ring. The chlorine atom contributes to both the hydrophobic and electronic character of this group.

A hydrogen bond acceptor/basic nitrogen feature: Provided by the nitrogen atoms of the piperazine ring. These are likely to interact with hydrogen bond donors or acidic residues in the receptor binding site.

A second hydrophobic/basic feature: Represented by the piperidine ring. The nitrogen atom of the piperidine can also act as a hydrogen bond acceptor or a basic center.

Pharmacophore models for other piperazine-containing compounds have been successfully developed. For instance, a pharmacophore model for sigma receptor ligands, which often contain a piperazine or piperidine core, typically includes a central basic amine and two hydrophobic regions. nih.gov Similarly, ligand-based pharmacophore modeling has been employed for various classes of compounds to identify novel active molecules through virtual screening. mdpi.comrsc.org

The development of a specific pharmacophore model for this compound would require a set of active and inactive analogues. By comparing the structural features and conformational preferences of these compounds, a 3D arrangement of pharmacophoric features essential for activity can be defined. This model can then be used as a query for virtual screening of compound libraries to identify novel chemical scaffolds with the desired biological activity.

Molecular Mechanisms and Biological Target Interactions of 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine

Receptor Binding Profiles and Ligand Affinity Studies (In Vitro)

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. nih.gov The binding profile of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine is therefore likely to be complex, engaging multiple targets with varying affinities.

The 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) fragment is a well-characterized metabolite of several drugs and is known to possess broad-spectrum affinity for serotonin (B10506) (5-HT) receptors. nih.gov It generally acts as a non-selective serotonin receptor agonist. nih.gov Studies on m-CPP and other arylpiperazine derivatives indicate that these compounds can bind to multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7, as well as adrenergic receptors. nih.govnih.gov

For instance, arylpiperazine derivatives have been characterized as potent ligands for the 5-HT7 receptor. nih.gov The interaction of these ligands with aminergic GPCRs is a critical determinant of their pharmacological effects, influencing downstream signaling cascades. acs.org Given its structure, this compound is predicted to exhibit a similar binding profile, with potential high affinity for various serotonin and dopamine (B1211576) receptor subtypes.

Table 1: Representative GPCR Binding Affinities of the Analogous Compound 1-(3-Chlorophenyl)piperazine (m-CPP) This table presents data for a core structural component of the subject molecule to infer potential binding characteristics.

| Receptor Subtype | Binding Affinity (IC₅₀, nM) |

| 5-HT₁A | 1300 |

| 5-HT₁D | 360 |

| 5-HT₂A | 610 |

| 5-HT₂C | 470 |

| 5-HT₃ | 1200 |

| α₁-Adrenergic | 2500 |

| α₂-Adrenergic | 570 |

| Dopamine D₂ | >10,000 |

Data sourced from studies on 1-(m-chlorophenyl)piperazine in human brain membranes.

Based on a review of the available scientific literature, no specific in vitro data detailing the direct interaction or modulation of ion channels by this compound or its immediate structural analogues has been published. This area remains a gap in the understanding of the compound's full molecular mechanism profile.

Research into chlorophenylpiperazine (B10847632) analogues has revealed a pronounced and selective affinity for the dopamine transporter (DAT). nih.govbohrium.comnih.gov A study focusing on these analogues identified that the presence of a 3-chlorophenyl group on the piperazine (B1678402) ring contributes to high-affinity binding at DAT. nih.gov For example, the analogue 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective DAT ligand. nih.govnih.gov This interaction is significant as DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. The ability of this class of compounds to engage DAT suggests a potential role in modulating dopamine-related pathways. The binding affinities for related transporters, such as the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET), are typically lower, indicating selectivity for DAT. nih.gov

Table 2: Neurotransmitter Transporter Binding Affinities for an Analogous Chlorophenylpiperazine Compound This table displays data for a structurally similar compound to illustrate the potential for transporter engagement.

| Transporter | Compound | Binding Affinity (Kᵢ, nM) |

| Dopamine Transporter (DAT) | 1-(3-chlorophenyl)-4-phenethylpiperazine | 18.7 |

| Serotonin Transporter (SERT) | 1-(3-chlorophenyl)-4-phenethylpiperazine | >10,000 |

| Norepinephrine Transporter (NET) | 1-(3-chlorophenyl)-4-phenethylpiperazine | 3,070 |

Data sourced from a study on chlorophenylpiperazine analogues. nih.gov

Enzyme Inhibition and Activation Mechanisms by this compound (In Vitro)

The (piperidin-4-yl)piperazine moiety is present in various molecules designed as enzyme inhibitors. While direct enzymatic assays on this compound are not available, studies on compounds with this scaffold demonstrate inhibitory activity against several classes of enzymes.

For example, derivatives containing the (4-piperidinyl)-piperazine core have been developed as potent non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2), enzymes crucial for fatty acid synthesis. nih.gov In other research, this scaffold has been incorporated into inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology. koreascience.kr Furthermore, modifications of the core structure have led to the development of inhibitors for receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). acs.orgacs.org These findings suggest that the this compound structure has the potential to be adapted for enzyme inhibition, though its intrinsic activity against a panel of common enzymes has not been publicly documented.

Table 3: Examples of Enzyme Inhibition by Compounds Containing the (Piperidin-4-yl)piperazine Scaffold This table provides data on related compounds to show the potential of the core structure as an enzyme inhibitor.

| Enzyme Target | Example Inhibitor Class | Representative Activity |

| Acetyl-CoA Carboxylase (ACC) | (4-piperidinyl)-piperazine derivatives | Potent enzymatic and cell-based inhibition nih.gov |

| Beta-secretase 1 (BACE1) | 3-Amino-4-aryl-piperidine Derivatives | Moderate inhibitory activity koreascience.kr |

| EGFRL858R/T790M/C797S | Pteridine-7(8H)-one Derivatives | IC₅₀ values in the nanomolar range acs.org |

Intracellular Signaling Pathway Modulation by this compound

The modulation of intracellular signaling pathways is a direct consequence of a ligand's interaction with its primary biological targets. Given the predicted affinity of this compound for aminergic GPCRs and neurotransmitter transporters, its administration would likely trigger specific downstream signaling events.

Binding to GPCRs, such as serotonin or dopamine receptors, initiates a cascade of intracellular events. acs.org This typically involves the activation of G-proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase, leading to changes in the concentration of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov For example, the interaction of arylpiperazine ligands with 5-HT7 receptors has been shown to result in insurmountable antagonism of 5-carboxamidotryptamine (B1209777) (5-CT)-stimulated cAMP signaling. nih.gov

Target Occupancy Studies in Preclinical Models (Non-Human, Ex Vivo)

Target occupancy studies are essential in drug development to establish the relationship between the concentration of a compound in the body and the extent of its binding to its biological target in a specific tissue, such as the brain. These studies are typically conducted ex vivo in preclinical models. The methodology often involves administering the compound to an animal, after which tissues are collected and analyzed to measure the degree to which the target (e.g., a receptor or transporter) is occupied by the compound. This can be achieved using techniques like radioligand binding assays on tissue homogenates or quantitative autoradiography on brain slices.

For CNS-active compounds like arylpiperazines, determining target occupancy in the brain is critical for correlating a specific dose with a pharmacological effect. While no specific ex vivo target occupancy data for this compound have been found in the reviewed literature, such studies would be a crucial step in its preclinical characterization. The goal would be to demonstrate that the compound can cross the blood-brain barrier and engage its intended targets, such as the dopamine transporter or specific serotonin receptors, at levels sufficient to elicit a biological response. For antagonists of GPCRs and neurotransmitter transporters, a target occupancy of 60-90% is often required to produce a therapeutic effect. The precise level of occupancy needed would depend on the specific target and the functional activity of the compound.

Allosteric vs. Orthosteric Binding Mechanisms of this compound

The precise molecular interactions of this compound with its biological targets, particularly the dopamine transporter (DAT), are a subject of significant interest in neuropharmacology. Understanding whether this compound acts at the primary (orthosteric) binding site or a secondary (allosteric) site is crucial for elucidating its mechanism of action and predicting its pharmacological effects. While direct experimental evidence for the binding mode of this specific molecule is limited, inferences can be drawn from its structural similarity to other potent piperazine derivatives and the growing body of research on transporter-ligand interactions.

The orthosteric binding site of a transporter is the primary recognition site for its endogenous substrate, in the case of DAT, dopamine. Orthosteric ligands directly compete with the endogenous substrate for binding. In contrast, allosteric ligands bind to a topographically distinct site on the transporter. This binding can modulate the affinity or efficacy of the orthosteric ligand without directly competing with it. Allosteric modulators can be positive (enhancing substrate binding or transport), negative (inhibiting substrate binding or transport), or silent (binding without affecting substrate interaction).

A structurally analogous compound, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) (3C-PEP), is a highly potent and selective dopamine transporter ligand. wikipedia.orgnih.gov This strong evidence suggests that this compound is also likely to exhibit high affinity for DAT. The key question is whether this interaction occurs at the orthosteric site, where cocaine and other typical DAT inhibitors bind, or at an allosteric site.

Recent research has provided compelling evidence for the existence of allosteric binding sites on monoamine transporters, including DAT. nih.gov The identification of these sites has opened new avenues for drug design, with the potential for developing allosteric modulators that offer greater selectivity and more subtle modulation of transporter function compared to traditional orthosteric inhibitors.

Computational modeling and structure-activity relationship (SAR) studies of various piperazine and piperidine (B6355638) derivatives have provided insights into their potential binding modes. For instance, docking studies of piperazine-based compounds with sigma receptors, another potential target class for these scaffolds, have revealed key interactions within the binding pocket. nih.gov Similarly, kinetic studies of piperazine-based DAT inhibitors like GBR 12909 have suggested that these ligands can induce conformational changes in the transporter upon binding, a characteristic that can be associated with both orthosteric and allosteric interactions. nih.gov

To illustrate the structure-activity relationships and binding affinities of related compounds, the following tables provide comparative data.

Table 1: Comparative Binding Affinities of Selected Piperazine Derivatives at Monoamine Transporters

| Compound | Target | Kᵢ (nM) |

| 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | DAT | 0.04 |

| NET | 1107 | |

| SERT | 802 | |

| GBR 12909 | DAT | 1.3 |

| Cocaine | DAT | 240 |

This table presents the binding affinities (Kᵢ values) of 3C-PEP, a close structural analog of the subject compound, and other relevant DAT ligands. The data for 3C-PEP highlights its high potency and selectivity for the dopamine transporter.

Preclinical Pharmacological Evaluation of 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine in Non Human Systems

In Vitro Cellular Assays for Functional Characterization of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

In vitro cellular assays are fundamental in determining the functional activity of a compound at a cellular level, providing insights into its interaction with specific molecular targets.

Cell-based reporter gene assays are a common method to determine if a compound acts as an agonist or antagonist at a specific receptor. These assays typically involve a cell line engineered to express the receptor of interest, coupled with a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to receptor activation. Upon ligand binding and subsequent receptor-mediated signaling, the reporter gene is transcribed and translated, producing a measurable signal.

A thorough search of scientific databases and literature did not reveal any studies that have utilized cell-based reporter gene assays to evaluate the activity of this compound at any specific receptor. Consequently, no data on its potential agonist or antagonist properties, potency (EC50), or efficacy, as determined by this method, is available.

Receptor internalization and trafficking studies are employed to understand the cellular response following the binding of a ligand to its receptor. These assays can visualize and quantify the movement of receptors from the cell surface into the cell's interior, a process that can lead to receptor desensitization or downregulation. Techniques such as fluorescence microscopy, using fluorescently labeled ligands or antibodies, or enzyme-linked immunosorbent assays (ELISAs) are often used.

There are no published studies detailing the effects of this compound on the internalization or trafficking of any specific receptors. Therefore, its role in modulating receptor density at the cell surface is unknown.

Many G-protein coupled receptors (GPCRs) signal through the mobilization of intracellular calcium (Ca2+) or the modulation of other second messengers like cyclic AMP (cAMP). Calcium flux assays, often using fluorescent calcium indicators such as Fluo-4, allow for the real-time measurement of changes in intracellular calcium concentrations upon compound application. bmglabtech.comnih.gov These assays are instrumental in characterizing the functional consequences of receptor activation.

No data from calcium flux or other second messenger assays for this compound could be located in the scientific literature. Thus, its ability to induce or inhibit second messenger signaling pathways remains to be determined.

Ex Vivo Tissue Bath Studies and Organ System Responses to this compound

Ex vivo tissue bath studies utilize isolated organs or tissues maintained in a physiologically relevant environment to assess the pharmacological effects of a compound on tissue function, such as muscle contraction or relaxation. nih.govscireq.com This methodology bridges the gap between in vitro cellular assays and in vivo studies.

A comprehensive literature search did not yield any reports of ex vivo tissue bath studies conducted with this compound. Therefore, its effects on isolated tissues, such as vascular smooth muscle, cardiac muscle, or other organ systems, have not been documented.

In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

In vivo pharmacodynamic studies in animal models are crucial for understanding the physiological effects of a compound in a whole organism. These studies can provide mechanistic insights into how a compound achieves its effects.

Electrophysiological recordings in preclinical species, such as rodents, are used to measure the electrical activity of neurons or other excitable cells. This technique can directly assess the impact of a compound on neuronal firing, synaptic transmission, and ion channel function.

No studies employing in vivo electrophysiological recordings to investigate the mechanistic actions of this compound in any preclinical species were found in the available literature. Its effects on the central or peripheral nervous system at an electrophysiological level are therefore unknown.

Neurotransmitter Release and Turnover Modulation in Rodent Brain

No specific studies detailing the effects of this compound on the release or turnover of neurotransmitters in the rodent brain have been identified in the public domain. Research on the structurally related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), has shown modulation of neurotransmitter systems, including increased cortical acetylcholine (B1216132) release and effects on the serotonin (B10506) system in rats. nih.gov However, due to structural differences, these findings cannot be directly extrapolated to this compound.

Behavioral Phenotyping Related to Target Engagement in Animal Models

There is no available data from behavioral phenotyping studies in animal models for this compound. Such studies would be necessary to understand the in vivo consequences of its interaction with biological targets. For context, the related compound mCPP has been evaluated in various rodent models, demonstrating effects on locomotion, feeding, and anxiety-like behaviors. nih.govpjps.pk Without specific studies on this compound, its behavioral profile remains uncharacterized.

Investigation of Metabolic Pathways and Enzymatic Transformations of this compound in Non-Human Systems (In Vitro and In Vivo)

Detailed in vitro or in vivo metabolic studies characterizing the metabolic pathways and enzymatic transformations of this compound in any non-human system are not present in the available literature. Studies on mCPP have identified metabolites in rats resulting from hydroxylation and degradation of the piperazine (B1678402) moiety. nih.gov The metabolic fate of this compound, with its additional piperidine (B6355638) ring, is likely to differ and has not been publicly documented.

Assessment of Cross-Reactivity with Off-Targets in Preclinical Screening Panels

Information regarding the assessment of this compound in preclinical screening panels to determine its cross-reactivity with off-targets is not available. This type of profiling is crucial for identifying potential secondary pharmacology. While the binding affinity of mCPP has been characterized at various neurotransmitter receptors in human brain tissue, a similar profile for this compound has not been published.

Computational Chemistry and Molecular Modeling of 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine

Molecular Docking Simulations for Predicting Target Interaction of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations are employed to identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex.

Research on structurally related arylpiperazine derivatives has shown their affinity for various receptors, including sigma receptors (σR), the dopamine (B1211576) transporter (DAT), and G-protein coupled receptors (GPCRs). Docking studies on similar piperidine (B6355638)/piperazine-based compounds against the σ1 receptor have revealed key interactions. For instance, the protonated piperidine or piperazine (B1678402) nitrogen atom often forms crucial salt bridge interactions with acidic residues like Asp126 and Glu172 in the binding pocket. nih.gov Furthermore, π–cation interactions between the ionized nitrogen and aromatic residues such as Phe107 can contribute significantly to binding stability. nih.gov The chlorophenyl group of this compound can engage in hydrophobic and van der Waals interactions within hydrophobic pockets of the receptor, a feature known to enhance binding affinity. acs.org

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a crystallographic database (like the PDB) or generated via homology modeling. The ligand, this compound, is then flexibly docked into the putative binding site. The results are evaluated using a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki). These simulations can predict specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a structural hypothesis for the compound's mechanism of action.

| Target Protein (Analog Study) | Ligand/Scaffold | Predicted Key Interactions | Predicted Binding Affinity (Range) |

| Sigma-1 Receptor (σ1R) | Benzylpiperidine/Phenylpiperazine | Salt bridges with Glu172, Asp126; π–cation with Phe107 | Ki = 3.2 nM - 24 nM nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Pteridin-7(8H)-one with chlorophenyl moiety | Hydrogen bonds with Met793; Hydrophobic interaction with Met790 | IC50 = ~150 nM acs.org |

| Androgen Receptor (AR) | Arylpiperazine derivatives | (Not specified) | - |

| Dopamine Transporter (DAT) | 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) | Hydrophobic interactions with transmembrane domains | Ki = 0.04 nM vulcanchem.com |

This table presents data from studies on analogous compounds to predict the potential interactions and affinities of this compound.

Molecular Dynamics Simulations to Elucidate Binding Conformances and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex and the conformational changes that occur over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of the system's fluctuations and conformational landscape.

For the this compound-receptor complex predicted by docking, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would be analyzed to:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable, low-fluctuation RMSD value over time suggests a stable binding mode.

Analyze Intermolecular Interactions: The persistence of key interactions (like hydrogen bonds and salt bridges) identified in docking is tracked throughout the simulation. This analysis can confirm which interactions are most crucial for stable binding.

Observe Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these induced-fit effects, which are missed in rigid docking protocols.

Calculate Binding Free Energy: Using methods like MM/PBSA or MM/GBSA, the simulation trajectory can be used to calculate a more accurate estimation of the binding free energy, which correlates with binding affinity.

Studies on related piperazine derivatives have utilized MD simulations to confirm the stability of docking poses and to understand the dynamic behavior of the ligand within the binding pocket. researchgate.net These simulations reveal the flexibility of the piperazine and piperidine rings and how they adapt their conformation to optimize interactions within the receptor.

| Simulation Parameter | Purpose | Typical Finding for a Stable Complex |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. | Low and stable RMSD values (< 3 Å) for the ligand and protein backbone over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein or ligand. | Low RMSF for residues in the binding pocket, indicating stable interactions with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy (>50%) for key hydrogen bonds predicted by docking. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not unfolding during the simulation. |

This table outlines typical parameters analyzed in an MD simulation and their interpretation.

Quantum Chemical Calculations for Electronic Properties Influencing Reactivity and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. scispace.com For this compound, these calculations provide fundamental insights into its geometry, reactivity, and interaction potential.

DFT calculations can determine:

Optimized Molecular Geometry: The calculations predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. For instance, studies on the related 1-(4-chlorophenyl)piperazine (B178656) have shown good agreement between DFT-calculated and experimentally determined geometric parameters. scispace.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and may act as hydrogen bond donors. The nitrogen atoms of the piperazine and piperidine rings are typically regions of negative potential.

Spectroscopic Properties: DFT can accurately predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which helps in the structural characterization of the compound. scispace.com

The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the electronic distribution of the entire molecule, affecting its dipole moment and its ability to participate in electrostatic and π-stacking interactions.

| Quantum Chemical Property | Significance for Molecular Interactions | Example Value (from 1-(4-Chlorophenyl) piperazine analog) scispace.com |

| HOMO Energy | Represents the ability to donate an electron. | - |

| LUMO Energy | Represents the ability to accept an electron. | - |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | - |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and electrostatic interactions. | - |

| N-H Bond Length (piperazine) | Relevant for hydrogen bonding potential. | 1.016 Å |

| C-N Bond Length (aryl-piperazine) | Influences the orientation of the phenyl ring. | 1.412 Å |

This table shows key properties derived from quantum chemical calculations and their relevance. Data is referenced from a close analog where available.

Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound as a Template

This compound can serve as a valuable scaffold or template in both ligand-based and structure-based drug design campaigns aimed at discovering novel therapeutics.

Ligand-Based Drug Design: When the 3D structure of the biological target is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules that bind to the target of interest. If this compound has known biological activity, its structure can be used to develop a pharmacophore model. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can then be used to screen large virtual libraries to find new, structurally diverse compounds that match the pharmacophore and are likely to have similar activity. Quantitative Structure-Activity Relationship (QSAR) studies on a series of analogs could also be performed to correlate physicochemical properties with biological activity, guiding further optimization. researchgate.net

Structure-Based Drug Design: When the 3D structure of the target is available, structure-based design is a powerful approach. Using the docked pose of this compound as a starting point, medicinal chemists can rationally design modifications to improve binding affinity, selectivity, or pharmacokinetic properties. For example, if the docking pose shows an empty hydrophobic pocket near the piperidine ring, adding a suitable hydrophobic group to the ring could form new favorable interactions and increase potency. Similarly, if a specific nitrogen atom is not involved in a crucial interaction, it could be modified to fine-tune the compound's pKa or metabolic stability. This iterative cycle of design, synthesis, and testing, guided by computational modeling, is a cornerstone of modern drug discovery. acs.org

| Design Approach | Requirement | Strategy Using the Template | Outcome |

| Ligand-Based | A set of active molecules; target structure unknown. | Develop a pharmacophore model based on the key features of the aryl-piperazine-piperidine scaffold. | Identification of new, structurally diverse compounds with predicted activity. |

| Structure-Based | 3D structure of the target protein is known. | Modify the template by adding or replacing functional groups to optimize interactions with specific residues in the binding site. | New analogs with potentially improved potency, selectivity, and drug-like properties. |

This table compares ligand-based and structure-based drug design approaches using the title compound as a template.

Homology Modeling and Receptor Structure Refinement for this compound Binding Sites

Structure-based drug design is contingent on the availability of a high-resolution 3D structure of the target protein. When an experimental structure (from X-ray crystallography or cryo-EM) is not available, a computational technique called homology modeling can be used to build a reliable model.

The process of homology modeling involves several steps:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the PDB) for homologous proteins with known 3D structures. A suitable template will have high sequence identity (>30% is often required) and functional similarity to the target.

Sequence Alignment: The target sequence is aligned with the template sequence. The quality of this alignment is critical for the accuracy of the final model.

Model Building: The coordinates of the aligned residues from the template are transferred to the target. Loops and regions with insertions or deletions are modeled separately.

Model Refinement and Validation: The raw model is subjected to energy minimization to relieve steric clashes and optimize its geometry. The final model's quality is then assessed using various validation tools (e.g., Ramachandran plots) to ensure it has realistic stereochemical properties.

Once a validated homology model of a receptor is built, it can be used for molecular docking and MD simulations with this compound. This allows researchers to study ligand-receptor interactions even in the absence of an experimentally determined structure, providing crucial insights to guide drug design efforts. The binding site within the model can be further refined using techniques like induced-fit docking or MD simulations with a known ligand to ensure it adopts a realistic and relevant conformation for binding.

Advanced Research Techniques and Methodologies Applied to 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine

Radioligand Binding Assays for Precise Target Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (such as 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine) and its biological target, typically a receptor or transporter protein. This technique utilizes a radioactively labeled compound (radioligand) known to bind to the target of interest. The assay measures the ability of a test compound to displace the radioligand from the target protein. The results are used to determine the test compound's binding affinity (often expressed as the inhibition constant, Kᵢ) and its selectivity for different targets.

The process involves incubating a preparation of the target protein (e.g., cell membranes expressing a specific receptor) with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. By measuring the amount of radioactivity bound to the protein at each concentration, a competition curve is generated, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

For piperazine (B1678402) and piperidine (B6355638) derivatives, these assays are critical for characterizing their binding profiles at various receptors, such as sigma (σ₁ and σ₂) and histamine (B1213489) (H₃) receptors. nih.gov For instance, studies on similar structures reveal high affinity for specific targets. While specific Kᵢ values for this compound are proprietary or not widely published, data from analogous compounds illustrate the precision of this technique. For example, a related piperidine derivative, compound 5 (from a specific study), showed a high affinity for the σ₁ receptor with a Kᵢ of 3.64 nM. nih.gov In contrast, its piperazine counterpart, compound 4 , displayed a significantly lower affinity for the same receptor (Kᵢ = 1531 nM), highlighting how minor structural changes, such as replacing a piperidine ring with a piperazine ring, can drastically alter binding affinity. nih.gov

Selectivity is determined by testing the compound against a panel of different receptors. A compound is considered selective if it has a significantly higher affinity for one target over others. For example, compound 11 was tested against human histamine H₁, H₂, H₃, and H₄ receptors, showing high selectivity for the H₃ subtype. nih.gov Such selectivity profiling is essential for predicting a compound's potential therapeutic effects and off-target liabilities.

| Compound | hσ₁R | hσ₂R | hH₃R |

|---|---|---|---|

| Analogue 5 (Piperidine core) | 3.64 | 14.8 | 7.70 |

| Analogue 4 (Piperazine core) | 1531 | 389 | 3.17 |

| Analogue 11 | 4.41 | 67.9 | 6.2 |

This table presents data from related piperidine/piperazine compounds to illustrate the type of information generated from radioligand binding assays. Data sourced from reference nih.gov.

High-Throughput Screening (HTS) Methodologies for Analogue Discovery and Optimization

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. This methodology is instrumental in the early stages of drug development for identifying "hit" compounds and for optimizing lead compounds through the synthesis and screening of analogues. For a compound like this compound, HTS can be employed to discover derivatives with improved potency, selectivity, or other pharmacological properties.

The HTS process involves several key components:

Compound Libraries: Large collections of diverse chemical structures are used. These can range from general diversity libraries to more focused collections, such as kinase inhibitor libraries or libraries of compounds specifically designed for CNS targets. cuanschutz.edu

Assay Miniaturization: Assays are adapted to low-volume formats (e.g., 384- or 1536-well microplates) to conserve reagents and test compounds.

Robotics and Automation: Automated liquid handlers, plate readers, and robotic platforms are used to manage the large number of samples and measurements efficiently and with high precision. cuanschutz.edu

Data Analysis: Sophisticated software is used to process the large volumes of data generated, identify active compounds, and eliminate false positives.

In the context of this compound, an HTS campaign could be designed to find analogues with higher affinity for the dopamine (B1211576) transporter (DAT), a known target for similar piperazine structures. vulcanchem.comnih.gov A radioligand binding assay or a functional assay measuring dopamine uptake could be adapted for an HTS format. A library of compounds, created by systematically modifying the chlorophenyl and piperidinyl moieties of the parent structure, would be screened. The results would generate a structure-activity relationship (SAR) dataset, guiding medicinal chemists in designing the next generation of compounds with optimized properties.

| Step | Description | Key Technologies |

|---|---|---|

| 1. Assay Development | Adapt a biological assay (e.g., DAT binding) to a high-throughput format. | Fluorescence/Luminescence plate readers, sensitive detectors. |

| 2. Library Screening | Screen a large, diverse library of chemical analogues. | Automated liquid handlers, robotic plate movers. |

| 3. Hit Identification | Identify compounds that show significant activity in the primary screen. | Data analysis software, statistical analysis. |

| 4. Hit Confirmation & Triaging | Re-test initial hits and perform secondary assays to eliminate false positives. | Dose-response curve generation, orthogonal assays. |

| 5. SAR Analysis | Analyze the relationship between chemical structure and biological activity to guide optimization. | Computational chemistry, medicinal chemistry expertise. |

Photoaffinity Labeling and Chemoproteomics Approaches for Target Identification

While candidate-based approaches like radioligand binding assays are effective for known targets, identifying the full spectrum of a compound's molecular interactions within a cell requires unbiased, system-wide methods. Photoaffinity labeling (PAL) combined with chemoproteomics is a powerful strategy for the deconvolution of a drug's protein targets directly in a complex biological system. nih.govchemrxiv.org

This technique involves chemically modifying the compound of interest, such as this compound, to create a "probe." This probe has three key features:

The core pharmacophore that retains binding to the target proteins.

A photo-reactive group (e.g., a diazirine or benzophenone) that, upon activation by UV light, forms a highly reactive species that covalently crosslinks to any nearby protein. mdpi.com

A bioorthogonal handle (e.g., an alkyne or azide) that allows for the subsequent attachment of a reporter tag (like biotin (B1667282) or a fluorescent dye) for enrichment and detection.

The workflow involves treating live cells or cell lysates with the photoaffinity probe, allowing it to bind to its targets. UV irradiation then permanently crosslinks the probe to its binding partners. The cells are lysed, and the tagged proteins are enriched (e.g., using streptavidin beads if a biotin tag was used). Finally, the captured proteins are identified and quantified using mass spectrometry. nih.gov This approach can identify not only the primary, high-affinity targets but also potential off-targets, providing a comprehensive interaction profile. chemrxiv.org

CRISPR/Cas9 Gene Editing Applications in Studying Molecular Targets of this compound

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise modification of an organism's DNA. nih.gov In pharmacology, it is used to validate drug targets by observing how the absence of a specific protein affects a drug's activity. The system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific gene, where it creates a double-strand break in the DNA. nih.gov The cell's natural repair mechanisms often introduce mutations during this repair, leading to a functional knockout of the gene.

To study the molecular targets of this compound, CRISPR/Cas9 could be applied in several ways:

Target Validation: If a specific receptor (e.g., a dopamine or sigma receptor) is hypothesized to be the primary target, CRISPR can be used to create a cell line in which the gene for this receptor is knocked out. The effect of the compound on these knockout cells would then be compared to its effect on normal (wild-type) cells. A loss of response in the knockout cells would provide strong evidence that the deleted receptor is a direct target.

Pathway Analysis: By knocking out genes for downstream signaling proteins, researchers can dissect the molecular pathways through which the compound exerts its effects after binding to its initial target.

CRISPR Screens: In a more advanced application, genome-wide CRISPR libraries can be used to identify genes that modify a cell's sensitivity to the compound. Cells are treated with the compound, and the surviving or affected cells are analyzed to see which gene knockouts are enriched or depleted. This can reveal not only direct targets but also proteins involved in resistance mechanisms or synergistic pathways.

A modified version of the system, known as dCas9 (nuclease-dead Cas9), can be fused to transcriptional activators or repressors to control gene expression without altering the DNA sequence, providing another layer of control for studying target engagement. nih.gov

Optogenetics and Chemogenetics in Preclinical Investigations of this compound Effects

Optogenetics and chemogenetics are advanced neuroscience techniques used to control the activity of specific populations of neurons with high precision. nih.govnih.gov These tools are invaluable for understanding how a compound like this compound modulates neural circuits to produce its behavioral or physiological effects in preclinical models.

Optogenetics involves introducing light-sensitive proteins called opsins (e.g., channelrhodopsin for activation, halorhodopsin for inhibition) into specific neurons using genetic targeting methods. frontiersin.org Researchers can then use implanted fiber optics to deliver light of a specific wavelength to a brain region, precisely turning these neurons on or off with millisecond-level temporal resolution. encyclopedia.pub This allows for the investigation of whether the compound's effects are mediated by altering the activity of a particular neural pathway. For example, if the compound is hypothesized to act on dopaminergic neurons in the ventral tegmental area (VTA), optogenetics could be used to mimic or block the activity of these neurons to see if it replicates or occludes the compound's effects.

Chemogenetics employs a similar principle but uses engineered receptors called Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) instead of light. d-nb.info These receptors are unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, "designer drug" like clozapine-N-oxide (CNO). encyclopedia.pub By expressing activating (hM3Dq) or inhibitory (hM4Di) DREADDs in a specific cell type, researchers can modulate neuronal activity over a longer timescale (hours) following systemic administration of the designer drug. nih.gov This method is less invasive than implanting fiber optics and is well-suited for studying the compound's influence on complex behaviors. For instance, if this compound is thought to reduce anxiety by inhibiting activity in the amygdala, chemogenetics could be used to specifically inhibit amygdala neurons to determine if this phenocopies the drug's anxiolytic effect. frontiersin.org

Future Directions and Unanswered Questions in 1 3 Chlorophenyl 4 Piperidin 4 Yl Piperazine Research

Exploration of Novel Biological Targets and Polypharmacology for 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

A significant avenue for future research lies in the comprehensive identification of the biological targets of this compound. Arylpiperazine derivatives are recognized for their polypharmacology, meaning they can interact with multiple targets researchgate.netmdpi.com. This characteristic can be advantageous for treating complex diseases but also necessitates a thorough understanding to predict both efficacy and potential side effects.

Future investigations should aim to screen this compound against a wide array of receptors, enzymes, and transporters. Given that many arylpiperazines are ligands for aminergic G protein-coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, these would be primary targets of interest researchgate.netresearchgate.netmdpi.com. However, unbiased screening approaches could reveal unexpected and potentially novel targets. Understanding the affinity and activity of the compound at each of these targets will be crucial in building a complete pharmacological profile.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Examples | Rationale |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine (D) Receptors, Adrenergic Receptors | Arylpiperazine scaffold is a common feature in ligands for these receptors researchgate.netresearchgate.netmdpi.com. |

| Ion Channels | Voltage-gated sodium channels, Calcium channels | Modulation of ion channels is a known mechanism for CNS-active drugs. |

| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Many psychoactive compounds derive their effects from interacting with neurotransmitter transporters wikipedia.org. |

Development of Advanced Preclinical Models for Deeper Mechanistic Insights

To translate basic pharmacological findings into potential therapeutic applications, the use of advanced preclinical models is indispensable. For a compound like this compound, which is predicted to have CNS activity, moving beyond simple rodent models will be critical.

Future research should employ a range of in vivo and in vitro models to dissect its mechanism of action. While traditional rodent models of CNS disorders like depression or anxiety can provide initial behavioral data, more sophisticated models are needed to improve clinical translatability mdbneuro.comcambridge.org. This includes the use of larger animal models, such as pigs, which share more physiological similarities with humans in terms of their cardiovascular, central nervous, and immune systems mdbneuro.com.

Furthermore, the development and use of human-induced pluripotent stem cell (hiPSC)-derived neuronal models could offer significant advantages nih.gov. These "disease-in-a-dish" models can help to study the effects of the compound on human neurons and potentially even on patient-specific cells, providing a more direct link to human pathophysiology nih.gov.

Table 2: Advanced Preclinical Models for Future Research

| Model Type | Specific Example | Potential Insights |

|---|---|---|

| Genetically Engineered Rodent Models | Transgenic mice expressing human receptors | More specific target engagement and downstream effects. |

| Large Animal Models | Minipigs | Better prediction of human pharmacokinetics and CNS effects mdbneuro.com. |

| Human iPSC-derived Neurons | 2D neuronal cultures and 3D brain organoids | Species-specific effects and disease-relevant mechanisms nih.gov. |

Elucidation of Long-Term Molecular and Cellular Effects in Non-Human Systems

The acute effects of a compound often differ from its long-term effects, particularly for drugs targeting the CNS. Chronic administration can lead to adaptive changes in cells, such as receptor desensitization, altered gene expression, and changes in signaling pathways. Therefore, a crucial area of future research is the investigation of the long-term molecular and cellular consequences of exposure to this compound in non-human systems.

Studies should be designed to assess changes in protein expression, receptor density, and second messenger systems following prolonged exposure in cell cultures and in animal models. Techniques such as transcriptomics and proteomics can provide a global view of how the compound alters cellular function over time nih.govyoutube.com. For instance, investigating whether chronic treatment leads to up- or down-regulation of its primary targets or compensatory changes in related pathways will be essential for predicting long-term efficacy and the potential for tolerance or dependence.

Application of Artificial Intelligence and Machine Learning in Predicting this compound Activity and Novel Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development mdpi.commrlcg.comnih.gov. These computational tools can be powerfully applied to the study of this compound. In silico methods can be used to predict a wide range of properties, from physicochemical characteristics to pharmacokinetic profiles and potential biological activities nih.govnih.gov.

Future research should leverage ML models to predict the activity of this compound against a wider range of targets, based on its chemical structure. Furthermore, generative AI models can be used to design novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties mdpi.comcam.ac.uk. These in silico predictions can help to prioritize the synthesis of new compounds, making the drug discovery process more efficient and cost-effective acs.org.

Table 3: Applications of AI and Machine Learning in Future Research

| Application | Description | Potential Outcome |

|---|---|---|

| Predictive Modeling | Using ML algorithms to predict biological activity and ADMET properties mrlcg.comnih.gov. | Prioritization of experimental studies and early identification of potential liabilities. |

| Virtual Screening | Screening large compound libraries in silico to identify molecules with similar predicted activity mrlcg.com. | Discovery of novel scaffolds with similar pharmacological profiles. |

| De Novo Drug Design | Employing generative models to create novel chemical structures with desired properties mdpi.com. | Generation of new intellectual property and lead candidates. |

Methodological Advancements in Studying this compound Interactions and Downstream Effects

A deep understanding of how this compound interacts with its targets at a molecular level and the subsequent downstream signaling events is fundamental. Future research should incorporate advanced biophysical and cellular techniques to probe these interactions with high resolution.

For GPCRs, which are likely targets, methods such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be used to study ligand binding kinetics in live cells nih.gov. Cryogenic electron microscopy (Cryo-EM) could provide high-resolution structural information about how the compound binds to its receptor, guiding future structure-based drug design efforts ahajournals.org.

To characterize the downstream effects, a systems-level approach will be beneficial. Techniques like mass spectrometry-based proteomics can identify changes in protein phosphorylation and other post-translational modifications, providing a detailed map of the signaling pathways modulated by the compound youtube.com. Understanding the full signaling cascade, from receptor binding to changes in gene expression, will be key to a comprehensive understanding of the compound's biological activity.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via reductive amination or microwave-assisted methods. Conventional reductive amination using ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate as a precursor yields intermediates requiring hydrolysis under microwave conditions (70–80°C, 30 minutes) . Microwave irradiation significantly improves efficiency: reacting 1-(3-chlorophenyl)piperazine with 3-chloropropyl precursors in acetonitrile for 40 seconds achieves an 88% yield, compared to 60% over 7 hours under conventional heating .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Structural elucidation involves:

- NMR : ¹H and ¹³C NMR spectra confirm piperazine and chlorophenyl moieties. For example, aromatic protons resonate at δ 7.2–7.4 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .

- LC-MS/MS : Quantifies trace genotoxic impurities (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl) with a detection limit of 0.05 ppm using a C18 column and mobile phase of 0.1% formic acid/acetonitrile .

- Melting Point : Ranges from 199–204°C (pure form) .

Q. What in vitro assays are used to assess its activity on serotonin receptors?

Methodological Answer:

- 5-HT Receptor Binding : Radioligand displacement assays using [³H]8-OH-DPAT (5-HT1A) and [³H]ketanserin (5-HT2A) quantify receptor affinity. For example, the compound shows IC₅₀ values <100 nM for 5-HT2A .

- Functional Assays : Measurement of cAMP inhibition (5-HT1A) or calcium flux (5-HT2A) in HEK293 cells transfected with receptor plasmids .

Advanced Research Questions

Q. How can contradictions in synthesis yields between microwave and conventional methods be resolved?

Methodological Answer: Discrepancies arise from reaction kinetics and thermal efficiency. Microwave irradiation enhances dipole rotation, reducing activation energy. To validate:

- Conduct kinetic studies using time-resolved FT-IR to monitor intermediate formation.

- Compare activation energies via Arrhenius plots. For example, microwave reactions lower the energy barrier by 15–20 kJ/mol .

Recommendations:

Q. What strategies mitigate genotoxic impurities during synthesis?